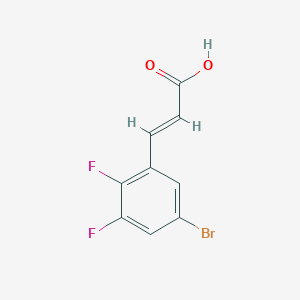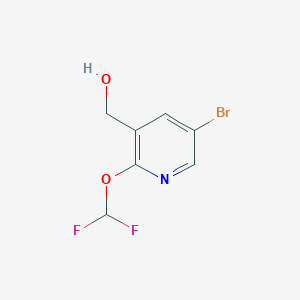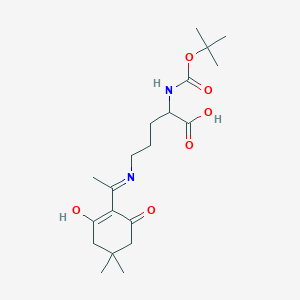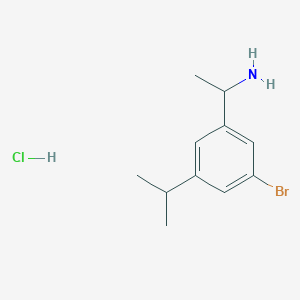
5-Bromo-2,3-difluorocinnamic acid
Descripción general
Descripción
5-Bromo-2,3-difluorocinnamic acid is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluorocinnamic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Bromo-2,3-difluorocinnamic acid is a white crystalline powder with a melting point of 214-217 °C. It is sparingly soluble in water but soluble in many organic solvents such as ethanol and ether.Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
5-Bromo-2,3-difluorocinnamic acid, similar to related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, has been the subject of spectroscopic characterization, particularly using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The structural and vibrational properties of such compounds are often explored through density functional theory (DFT) methods. These studies contribute significantly to our understanding of the molecular structures and properties of bromo and fluoro-substituted compounds (H. Vural & M. Kara, 2017).
Crystal Structure and Reactivity Under Pressure
Research has been conducted on the structural transformations in crystals, particularly focusing on the reactivity of similar difluorocinnamic acids under various pressure conditions. Studies have analyzed how environmental factors like pressure impact the [2 + 2] photodimerization of these acids in crystal form. This kind of research provides insight into the chemical reactivity and structural changes of bromo and fluoro-substituted cinnamic acids under different physical conditions (T. Galica et al., 2018).
Applications in Chemical Synthesis
Compounds like 5-Bromo-2,3-difluorocinnamic acid have been utilized in various chemical syntheses. For example, they can be involved in the synthesis of bipyridines and fluoropyridines, demonstrating their versatility as reagents in organic chemistry. Such processes often involve reactions like Suzuki reactions, showcasing the compounds' utility in forming complex molecular structures (F. Romero & R. Ziessel, 1995).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of similar compounds, such as 5-bromo-2,3-di(furan-2-yl)-1h-indole, has shown promising results. These studies involve synthesizing new compounds with potential pharmaceutical applications and testing their antibacterial and antifungal activities. Such research indicates the potential for 5-Bromo-2,3-difluorocinnamic acid derivatives in the development of new antimicrobial agents (Hana A. A. Mageed et al., 2021).
Safety and Hazards
Direcciones Futuras
While there is limited information on the future directions of 5-Bromo-2,3-difluorocinnamic acid, it’s worth noting that similar compounds, such as 5-bromoindole-2-carboxylic acid hydrazone derivatives, have shown promise as potential inhibitors of VEGFR-2 tyrosine kinase . This suggests that 5-Bromo-2,3-difluorocinnamic acid and similar compounds could have potential applications in the development of new anticancer drugs .
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2,3-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUJEQRZQYTLT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)





![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)